(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(7-chlorothieno[3,2-b]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSIMWMMUCNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Reduction
A widely adopted strategy involves the reduction of a thienopyridine aldehyde precursor. The aldehyde intermediate, 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde , is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in polar aprotic solvents.
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Aldehyde preparation : Thieno[3,2-b]pyridine-2-carbaldehyde is chlorinated at the 7-position using POCl₃ or PCl₅ under reflux.
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Reduction : The aldehyde (73.7 g, 0.373 mol) is suspended in methanol and treated with NaBH₄ at 0–5°C. The reaction is stirred for 4 hours, yielding the methanol derivative in 90% yield .
Key Data :
Chlorination-Reduction Tandem Process
This method integrates chlorination and reduction into a single workflow, minimizing intermediate isolation.
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Chlorination : Thieno[3,2-b]pyridin-2-ylmethanol is treated with SOCl₂ in dichloromethane (DCM) at 0°C, forming the chloromethyl intermediate.
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In situ Reduction : The chlorinated product is directly reduced using NaBH₄ in tetrahydrofuran (THF), yielding the target compound.
Optimization Insights :
Yield Comparison :
Palladium-Catalyzed Cross-Coupling
Advanced routes employ Suzuki-Miyaura coupling to construct the thienopyridine core before functionalization.
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Boronic Ester Formation : 7-Chlorothieno[3,2-b]pyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
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Coupling : The boronic ester reacts with 2-(hydroxymethyl)pyridine under aerobic conditions.
Critical Parameters :
Solvent and Reaction Condition Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance chlorination efficiency but complicate purification. Protic solvents (MeOH, EtOH) favor reduction steps.
Solvent Screening Data :
Temperature Control
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Chlorination : 0–25°C prevents decomposition of reactive intermediates.
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Reduction : Sub-ambient temperatures (−10°C to 5°C) minimize over-reduction.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent patents highlight flow chemistry approaches for large-scale production:
Green Chemistry Innovations
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Biobased Solvents : Eucalyptol replaces DCM in reduction steps, reducing toxicity.
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Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce metal waste.
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR : Confirms hydroxymethyl (–CH₂OH) resonance at δ 4.6–5.1 ppm.
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X-ray Crystallography : Resolves regiochemistry at the 7-position.
Challenges and Limitations
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Regioselectivity : Competing chlorination at the 5-position requires careful stoichiometry.
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Moisture Sensitivity : The hydroxymethyl group necessitates anhydrous conditions during storage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thienopyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (7-Chlorothieno[3,2-b]pyridin-2-yl)formaldehyde or (7-Chlorothieno[3,2-b]pyridin-2-yl)carboxylic acid.
Reduction: Thienopyridine derivative.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-pyridinyl)methanol: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
(4-Chlorophenyl)(pyridin-2-yl)methanol: Another related compound with a different aromatic ring system, affecting its reactivity and applications.
Uniqueness
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the thienopyridine ring, which imparts distinct electronic and steric properties. These unique features make it valuable in the design of new materials and therapeutic agents .
Biological Activity
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound possesses a thieno-pyridine structure that is known for its diverse biological activities. The presence of the chlorine atom and the hydroxymethyl group contributes to its pharmacological properties.
Recent studies have highlighted the role of this compound as an inhibitor of the Ubiquitin-Specific Protease 7 (USP7). USP7 is involved in regulating various cellular processes by deubiquitinating proteins, thereby influencing their stability and function. Inhibition of USP7 has been shown to stabilize the tumor suppressor protein p53, leading to enhanced apoptosis in cancer cells.
Key Findings:
- Inhibition of USP7 : The compound has been identified as a potent inhibitor of USP7, with an effective concentration (EC50) for p53 accumulation at approximately 5.6 nM and an inhibitory concentration (IC50) for cell viability at about 15 nM in multiple myeloma cell lines .
- Synergistic Effects : It exhibits synergistic effects when used in combination with other therapeutic agents such as venetoclax, enhancing its efficacy against acute myeloid leukemia (AML) cell lines and patient samples .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have investigated the effects of this compound in various cancer models:
- Multiple Myeloma : In vitro studies demonstrated that treatment with this compound led to significant increases in p53 levels, resulting in reduced cell viability and enhanced apoptosis in multiple myeloma cell lines .
- Xenograft Models : In vivo studies using xenograft models showed that oral administration of this compound significantly inhibited tumor growth compared to control groups. The dosage was carefully calibrated to assess its therapeutic window and potential side effects .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good bioavailability and brain penetration capabilities. However, ongoing studies are required to fully elucidate its metabolic pathways and potential toxicological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7-chlorothieno[3,2-b]pyridin-2-yl)methanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves halogenation of the thienopyridine core followed by methanol group introduction. A multi-response nonlinear programming model (e.g., inscribed design) can optimize parameters like temperature, pH, and substrate/enzyme ratios. For example, asymmetric bioreduction using Leuconostoc pseudomesenteroides N13 has been applied to similar pyridine methanol derivatives, achieving high enantiomeric excess (ee) by adjusting pH and temperature via MATLAB-based optimization . Statistical tools like Design Expert 12.0.3.0 enable contour plotting to visualize interactions between variables (e.g., desirability vs. conversion rates) .
Q. How can the structure of this compound be validated using crystallographic and spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation. For example, related cadmium(II) methanol monosolvates were resolved with mean C–C bond precision of 0.004 Å and R factor = 0.028 . Complementary techniques include NMR (e.g., H/C for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Discrepancies between experimental and computational spectra should prompt re-evaluation of purity or crystallization conditions .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer : Solubility can be assessed via gradient solvent screening (e.g., DMSO, THF, or CPME) using UHPLC guidelines . Stability studies should monitor degradation under light, temperature, and pH stressors. For example, pyridine methanol derivatives often require storage at 2–8°C in inert atmospheres to prevent oxidation . Thermal properties (e.g., melting point ≈35°C for analogous thienopyridines) should be cross-validated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can data contradictions arise between computational predictions (e.g., PubChem databases) and experimental results for this compound?
- Methodological Answer : Discrepancies may stem from force field limitations in predicting fluorinated/chlorinated heterocycles. For instance, PubChem’s PISTACHIO and REAXYS databases may overestimate logP values due to inadequate parametrization of sulfur–chlorine interactions . Experimental validation via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended to resolve conflicts in polarity or stereochemical outcomes .
Q. What strategies are effective for scaling up asymmetric synthesis of this compound while maintaining enantioselectivity?
- Methodological Answer : Gram-scale production requires biocatalyst immobilization (e.g., Leuconostoc pseudomesenteroides N13 on chitosan beads) to enhance reusability. Ascribed design-focused models paired with gradient-based solution algorithms (MATLAB R2014a) can predict yield–ee trade-offs. For example, maintaining pH >7 and temperatures <30°C minimizes byproduct formation in similar pyridine methanol systems .
Q. How can computational tools (e.g., ACD/Labs Percepta) improve the design of derivatives for drug discovery applications?
- Methodological Answer : PhysChem modules predict ADMET properties (e.g., logP = 2.28 for related chloropyrimidinyl methanol derivatives) and metabolic pathways . Docking studies (AutoDock Vina) against targets like PI3Kα or antioxidant enzymes can prioritize derivatives for synthesis. For example, fluorinated pyridine methanols exhibit anti-inflammatory activity via COX-2 inhibition, validated through in vitro assays .
Q. What analytical challenges arise in characterizing trace impurities or polymorphs of this compound?
- Methodological Answer : High-throughput LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Polymorph screening via powder XRD and DSC (e.g., melt point shifts >2°C indicate new forms) is essential. For thienopyridine derivatives, residual palladium from Suzuki couplings often requires ICP-MS quantification .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
